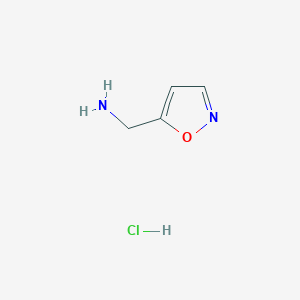

Isoxazol-5-ylmethanamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2-oxazol-5-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O.ClH/c5-3-4-1-2-6-7-4;/h1-2H,3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRNKBQWBHXELQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00593806 | |

| Record name | 1-(1,2-Oxazol-5-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

440099-32-1 | |

| Record name | 1-(1,2-Oxazol-5-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-oxazol-5-ylmethanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Isoxazol-5-ylmethanamine hydrochloride CAS 440099-32-1 data sheet

An In-Depth Technical Guide to Isoxazol-5-ylmethanamine hydrochloride (CAS 440099-32-1)

Abstract

This compound (CAS 440099-32-1) is a heterocyclic amine that serves as a crucial building block in medicinal chemistry and drug discovery. The isoxazole ring is recognized as a privileged scaffold, present in numerous pharmacologically active compounds and approved drugs.[1][2][3] This guide provides a comprehensive technical overview of its chemical properties, a plausible synthetic pathway, and its significant applications in the development of novel therapeutics. We will delve into its role as a key intermediate, supported by detailed experimental protocols and safety guidelines, to provide researchers and drug development professionals with a practical and in-depth resource.

Chemical Identity and Properties

This compound is the salt form of the parent compound 1-(1,2-Oxazol-5-yl)methanamine.[4] The hydrochloride salt enhances the compound's stability and aqueous solubility, making it more convenient for handling and use in various chemical reactions.

| Property | Value | Source |

| CAS Number | 440099-32-1 | [4][5] |

| IUPAC Name | 1,2-oxazol-5-ylmethanamine;hydrochloride | [4][6] |

| Molecular Formula | C₄H₇ClN₂O | [4][7] |

| Molecular Weight | 134.56 g/mol | [4][7] |

| SMILES | C1=C(ON=C1)CN.Cl | [4][6] |

| InChIKey | PRNKBQWBHXELQZ-UHFFFAOYSA-N | [4][6] |

| Parent Compound CID | 18442594 (1-(1,2-Oxazol-5-yl)methanamine) | [4] |

| Storage | Inert atmosphere, 2-8°C | [8] |

Synthesis and Characterization

While specific proprietary synthesis routes may vary, a general and plausible pathway for Isoxazol-5-ylmethanamine can be derived from established isoxazole chemistry.[2][9] A common strategy involves the construction of the isoxazole ring followed by the functionalization at the 5-position.

A logical synthetic approach would be the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an appropriate alkyne. For instance, the synthesis could start from propargyl alcohol, which contains the necessary three-carbon backbone.

Plausible Synthetic Pathway:

-

Oxime Formation: An appropriate aldehyde is reacted with hydroxylamine hydrochloride to form an aldoxime.[9]

-

Nitrile Oxide Generation: The aldoxime is then oxidized in situ (e.g., using sodium hypochlorite) to generate a highly reactive nitrile oxide intermediate.

-

[3+2] Cycloaddition: The nitrile oxide undergoes a [3+2] cycloaddition reaction with a protected aminopropyne derivative. This is a cornerstone reaction for forming the isoxazole ring.[2]

-

Deprotection and Salt Formation: Following the cycloaddition, the protecting group on the amine is removed, and the resulting free base, Isoxazol-5-ylmethanamine, is treated with hydrochloric acid to yield the stable hydrochloride salt.

Characterization: The structural integrity of the final compound would be validated using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would be expected to show distinct signals for the two protons on the isoxazole ring, a singlet for the methylene (-CH₂-) group adjacent to the amine, and a broad signal for the amine protons (-NH₃⁺). The chemical shifts would be influenced by the aromaticity of the isoxazole ring and the electron-withdrawing nature of the protonated amine.

-

¹³C NMR would confirm the presence of the three unique carbons in the isoxazole ring and the single methylene carbon.[10][11]

-

-

Mass Spectrometry (MS): This would be used to confirm the molecular weight of the parent cation (C₄H₆N₂O), which has an exact mass of approximately 98.05 Da.[12]

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[8]

Applications in Drug Discovery and Research

The true value of this compound lies in its application as a versatile chemical intermediate. The isoxazole moiety is a bioisostere for various functional groups and is found in drugs with a wide range of therapeutic effects, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[2][13][14]

This compound provides a reactive primary amine handle attached to the stable isoxazole core. This allows for straightforward chemical modification, enabling the construction of large libraries of novel derivatives for screening. Researchers utilize this building block to systematically explore structure-activity relationships (SAR) and optimize lead compounds for improved efficacy, selectivity, and pharmacokinetic profiles.[6]

Sources

- 1. ijpca.org [ijpca.org]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C4H7ClN2O | CID 18442593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. C-ISOXAZOL-5-YL-METHYLAMINE HYDROCHLORIDE | CAS 440099-32-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. jk-sci.com [jk-sci.com]

- 7. scbt.com [scbt.com]

- 8. 440099-32-1|this compound|BLD Pharm [bldpharm.com]

- 9. biolmolchem.com [biolmolchem.com]

- 10. mdpi.com [mdpi.com]

- 11. rsc.org [rsc.org]

- 12. 1-(1,2-Oxazol-5-yl)methanamine | C4H6N2O | CID 18442594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of Isoxazol-5-ylmethanamine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of Isoxazol-5-ylmethanamine hydrochloride, a pivotal building block in contemporary drug discovery and medicinal chemistry. The isoxazole scaffold is a privileged structure, imparting unique physicochemical properties that enhance biological activity and pharmacokinetic profiles.[1][2] This document delves into the molecular architecture, physicochemical properties, a robust synthetic pathway, and detailed analytical characterization of the title compound. By integrating established chemical principles with practical, field-proven insights, this guide serves as an essential resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of novel heterocyclic entities.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry. Its unique electronic distribution and ability to act as a bioisosteric replacement for other functional groups have led to its incorporation into a multitude of approved therapeutic agents.[1][2] The inclusion of an isoxazole moiety can significantly influence a molecule's metabolic stability, solubility, and target-binding affinity.[1] Isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][3]

This compound, in particular, offers a strategic advantage in drug design. The primary amine on the methylene linker at the 5-position provides a key reactive handle for introducing molecular diversity, allowing for the construction of extensive compound libraries for high-throughput screening. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in various synthetic and biological applications.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a planar, aromatic isoxazole ring connected to a methanamine group at the 5-position. The amine is protonated by hydrochloric acid to form the stable salt.

| Property | Value | Source |

| Molecular Formula | C₄H₇ClN₂O | [PubChem][4] |

| Molecular Weight | 134.56 g/mol | [PubChem][4] |

| CAS Number | 440099-32-1 | [PubChem][4] |

| IUPAC Name | (1,2-oxazol-5-yl)methanamine;hydrochloride | [PubChem][4] |

| Parent Compound | Isoxazol-5-ylmethanamine (C₄H₆N₂O) | [PubChem][5] |

| Parent Molecular Weight | 98.10 g/mol | [PubChem][5] |

| Topological Polar Surface Area | 52.1 Ų | [PubChem][5] |

| Hydrogen Bond Donor Count | 1 (for the parent amine) | [PubChem][5] |

| Hydrogen Bond Acceptor Count | 3 (for the parent amine) | [PubChem][5] |

Proposed Synthesis and Mechanistic Rationale

While multiple routes to substituted isoxazoles exist, a reliable and scalable synthesis of this compound can be achieved via the reduction of isoxazole-5-carbonitrile. This method is advantageous due to the commercial availability of the starting materials and the generally high yields of the reduction step.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol:

Step 1: Synthesis of Isoxazole-5-carbonitrile from Isoxazole-5-carboxaldehyde

-

Causality: This step converts the aldehyde to a nitrile, which is an excellent precursor for reduction to a primary amine. The use of hydroxylamine hydrochloride in formic acid is a standard method for this transformation.

-

Procedure:

-

To a solution of isoxazole-5-carboxaldehyde (1.0 eq) in formic acid, add hydroxylamine hydrochloride (1.2 eq) and sodium formate (1.2 eq).

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into ice water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield isoxazole-5-carbonitrile.

-

Step 2: Reduction of Isoxazole-5-carbonitrile to Isoxazol-5-ylmethanamine

-

Causality: The nitrile group is reduced to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation. Alternatively, catalytic hydrogenation offers a milder option.

-

Procedure (using LiAlH₄):

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), suspend LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C and add a solution of isoxazole-5-carbonitrile (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting solid and wash it with THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude Isoxazol-5-ylmethanamine.

-

Step 3: Formation of this compound

-

Causality: The free amine is converted to its hydrochloride salt to improve stability and handling properties.

-

Procedure:

-

Dissolve the crude Isoxazol-5-ylmethanamine in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol).

-

Cool the solution in an ice bath and add a solution of HCl in diethyl ether or dioxane (1.1 eq) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield pure this compound.

-

Analytical Characterization and Structural Elucidation

Confirming the molecular structure of the synthesized compound is critical. A combination of spectroscopic techniques provides a comprehensive and unambiguous structural assignment.

Caption: Workflow for the analytical characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The following are predicted chemical shifts (in ppm) for this compound in a suitable deuterated solvent like DMSO-d₆.

-

¹H NMR:

-

~8.6 ppm (singlet, 1H): This signal corresponds to the proton at the 3-position of the isoxazole ring (H3). Its downfield shift is due to the anisotropic effect of the aromatic ring and the electron-withdrawing nature of the adjacent oxygen and nitrogen atoms.

-

~6.9 ppm (singlet, 1H): This signal is assigned to the proton at the 4-position of the isoxazole ring (H4).

-

~4.4 ppm (singlet, 2H): This signal represents the two protons of the methylene group (-CH₂-) adjacent to the amine.

-

~8.5-9.0 ppm (broad singlet, 3H): This broad signal corresponds to the three protons of the ammonium group (-NH₃⁺). The broadness is due to quadrupolar relaxation and exchange with trace water in the solvent.

-

-

¹³C NMR:

-

~168 ppm: Quaternary carbon at the 5-position of the isoxazole ring (C5), bonded to the methanamine group.

-

~152 ppm: Carbon at the 3-position of the isoxazole ring (C3).

-

~105 ppm: Carbon at the 4-position of the isoxazole ring (C4).

-

~35 ppm: Methylene carbon (-CH₂-).

-

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the functional groups present in a molecule.

-

~3000-2800 cm⁻¹ (broad): Strong, broad absorption due to the N-H stretching vibrations of the ammonium group (-NH₃⁺).

-

~3100 cm⁻¹: C-H stretching of the isoxazole ring.

-

~1600-1450 cm⁻¹: A series of bands corresponding to the C=N and C=C stretching vibrations within the aromatic isoxazole ring.

-

~1600 cm⁻¹: N-H bending vibration of the ammonium group.

-

~1250-1020 cm⁻¹: C-O stretching vibrations within the isoxazole ring.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. For ESI-MS in positive ion mode, the analysis would be performed on the free base (Isoxazol-5-ylmethanamine, C₄H₆N₂O, MW = 98.10).

-

Molecular Ion Peak: A strong signal would be expected for the protonated molecule [M+H]⁺ at m/z = 99.05.

-

Key Fragmentation:

-

Loss of ammonia (NH₃): A fragment at m/z = 82, corresponding to the isoxazol-5-ylmethyl cation.

-

Cleavage of the isoxazole ring: Fragmentation of the ring would lead to smaller, characteristic ions.

-

Applications in Drug Development

This compound is a versatile building block for the synthesis of a wide array of pharmacologically active compounds. Its utility stems from the reactive primary amine, which can be readily derivatized through various reactions, including:

-

Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides, a common linkage in drug molecules.

-

Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

-

Sulfonamide formation: Reaction with sulfonyl chlorides.

-

Urea and thiourea formation: Reaction with isocyanates or isothiocyanates.

This synthetic flexibility allows for the exploration of vast chemical space around the isoxazole core, enabling the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties. The isoxazole moiety itself can engage in hydrogen bonding and other non-covalent interactions with biological targets, contributing to the overall binding affinity of the final drug candidate.[2]

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of medicinal chemistry. This guide has provided a detailed examination of its molecular structure, a plausible and robust synthetic protocol, and a comprehensive overview of the analytical techniques required for its characterization. The insights into its reactivity and applications underscore its importance as a foundational element in the design and synthesis of next-generation therapeutics. A thorough understanding of its properties, as outlined in this document, is crucial for any scientist working at the forefront of drug discovery.

References

-

Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available at: [Link]

-

The recent progress of isoxazole in medicinal chemistry. Bohrium. Available at: [Link]

-

The recent progress of isoxazole in medicinal chemistry. PubMed. Available at: [Link]

-

This compound | C4H7ClN2O. PubChem. Available at: [Link]

-

1-(1,2-Oxazol-5-yl)methanamine | C4H6N2O. PubChem. Available at: [Link]

-

Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. PubMed Central. Available at: [Link]

-

Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link]

-

Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19. PubMed Central. Available at: [Link]

-

Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati. Semantic Scholar. Available at: [Link]-4-Al-Juboori/8a5538e55e0031835928f6d330c6a32d603a1656)

Sources

- 1. Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C4H7ClN2O | CID 18442593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(1,2-Oxazol-5-yl)methanamine | C4H6N2O | CID 18442594 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to ¹H and ¹³C NMR Spectra for Isoxazole Derivatives

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the Nuclear Magnetic Resonance (NMR) characteristics of the isoxazole ring system. As a privileged scaffold in medicinal chemistry, the unambiguous structural elucidation of isoxazole derivatives is paramount.[1][2] This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output, grounded in established principles and supported by authoritative literature.

The Isoxazole Core: An NMR Perspective

The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement creates a unique electronic environment that imparts distinct and predictable signatures in both ¹H and ¹³C NMR spectra. The standard numbering convention, which is critical for spectral assignment, begins at the oxygen atom and proceeds towards the nitrogen.

Sources

An In-depth Technical Guide to the FT-IR Spectroscopic Analysis of Isoxazol-5-ylmethanamine HCl

Abstract

This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of Isoxazol-5-ylmethanamine hydrochloride (C₄H₆N₂O·HCl). Isoxazol-5-ylmethanamine and its derivatives are significant building blocks in medicinal chemistry, making their structural integrity and purity paramount. FT-IR spectroscopy serves as a rapid, non-destructive, and highly specific method for the identification and quality control of such compounds. This document details the fundamental principles of FT-IR as applied to a primary amine hydrochloride salt, presents a validated experimental protocol, offers a detailed guide to spectral interpretation for characteristic functional groups, and provides best practices for ensuring data integrity. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction: The Analytical Imperative

This compound is a heterocyclic compound featuring a primary amine attached to an isoxazole ring via a methylene bridge. The presence of the isoxazole ring, a primary amine, and its formation as a hydrochloride salt presents a unique and informative signature in the infrared spectrum. Accurate characterization is crucial for ensuring batch-to-batch consistency, verifying synthetic outcomes, and meeting regulatory standards in drug development.

FT-IR spectroscopy is an indispensable tool for this purpose. By measuring the absorption of infrared radiation by the molecule, we can probe its specific covalent bonds and functional groups.[1][2] Each bond vibrates at a characteristic frequency, and when exposed to IR radiation of that same frequency, it absorbs the energy, resulting in a peak on the spectrum.[3] The resulting spectrum is a unique molecular "fingerprint" that allows for definitive identification when compared to a reference standard.[4] This guide establishes an expert-driven methodology for obtaining and interpreting the FT-IR spectrum of Isoxazol-5-ylmethanamine HCl with high fidelity.

Core Principles: Spectroscopic Signatures of an Amine Salt

Understanding the FT-IR spectrum of Isoxazol-5-ylmethanamine HCl requires a breakdown of its constituent parts. The molecule's key vibrational features arise from the primary ammonium group (-NH₃⁺), the isoxazole ring, and the aliphatic C-H bonds.

-

The Primary Ammonium (R-CH₂-NH₃⁺) Group: The protonation of the primary amine to form the hydrochloride salt is the most dominant feature in the spectrum. Instead of the sharp, two-pronged N-H stretch of a free primary amine (R-NH₂) typically seen around 3400-3300 cm⁻¹, the ammonium salt exhibits a very broad and strong absorption envelope.[5] This broad band, often spanning from 3200 cm⁻¹ down to 2500 cm⁻¹, is due to the N-H⁺ stretching vibrations and is a hallmark of amine salts.[5] Within this region, weaker overtone and combination bands can also appear between 2800 and 2000 cm⁻¹.[5] Additionally, asymmetric and symmetric N-H⁺ bending modes are expected in the 1625-1500 cm⁻¹ region.[5]

-

The Isoxazole Ring: Heterocyclic rings like isoxazole have characteristic vibrational modes. These include C=N stretching, C=C stretching, and various ring "breathing" or deformation modes. The C=N stretching vibration in isoxazole derivatives is typically observed in the 1620-1645 cm⁻¹ range.[6][7] The C-O stretching within the ring is expected to appear in the 1300-1000 cm⁻¹ region.[8]

-

Aliphatic C-H Bonds: The methylene (-CH₂-) bridge will produce characteristic C-H stretching and bending vibrations. Asymmetric and symmetric C-H stretching absorptions are expected in the 2960-2850 cm⁻¹ range.[9] These peaks are often seen as sharper features superimposed on the broad ammonium band.[5] A characteristic CH₂ scissoring (bending) vibration is also expected around 1465 cm⁻¹.[8]

Below is a diagram illustrating the key functional groups of the molecule.

Caption: Chemical structure of Isoxazol-5-ylmethanamine HCl.[10]

Experimental Protocol: A Self-Validating Workflow

This section details a robust protocol for acquiring a high-quality FT-IR spectrum. The choice between using a Potassium Bromide (KBr) pellet and Attenuated Total Reflectance (ATR) is critical and depends on the analytical goal.

-

KBr Pellet Method: This classic transmission technique offers high sensitivity and produces spectra ideal for library matching and quantitative analysis.[11] However, it requires meticulous sample preparation.

-

ATR Method: A modern surface-reflectance technique that is fast, requires minimal sample preparation, and is excellent for high-throughput screening.[12][13]

For the purpose of definitive identification and creating a high-quality reference spectrum, this guide will focus on the KBr pellet method. The United States Pharmacopeia (USP) outlines standards for FT-IR analysis, and this protocol is designed to be compliant with such guidelines.[14][15][16]

Instrumentation & System Suitability

-

Instrument: A Fourier-Transform Infrared Spectrometer capable of a resolution of at least 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Performance Qualification: Before analysis, verify the instrument's wavenumber accuracy using a polystyrene film standard. The peak positions should be within the accepted tolerances as defined by instrument specifications or relevant pharmacopeial chapters like USP <854>.[17]

Materials & Reagents

-

Isoxazol-5-ylmethanamine HCl (analyte)

-

Infrared/Spectroscopy-grade Potassium Bromide (KBr), finely powdered.

-

Mortar and pestle (agate or mullite)

-

Hydraulic press with pellet-forming die (e.g., 13 mm diameter)

-

Drying oven

Step-by-Step Sample Preparation (KBr Pellet)

-

Drying: Dry the KBr powder in an oven at 110°C for at least 2-3 hours to remove adsorbed moisture.[18] Causality: Water has strong, broad IR absorptions (around 3400 cm⁻¹ and 1640 cm⁻¹) that can obscure key analyte peaks. Store the dried KBr in a desiccator.

-

Analyte Preparation: Ensure the analyte is dry and finely powdered. If necessary, gently grind the analyte in the agate mortar.

-

Mixing: Weigh approximately 1-2 mg of the analyte and 200-250 mg of the dried KBr powder. The goal is a sample concentration of 0.5% to 1.0%.[18] Transfer both to the mortar and mix thoroughly for 2-3 minutes until a homogenous, fine powder is achieved. Trustworthiness: Inadequate mixing leads to an uneven distribution of the sample in the pellet, causing sloping baselines and poor-quality spectra.

-

Pellet Pressing: Transfer the powder mixture to the pellet die. Place the die under vacuum to remove entrapped air.[18] Apply pressure (approx. 8-10 tons) for several minutes.

-

Inspection: Carefully remove the die and extract the pellet. A good pellet should be thin and transparent or translucent. An opaque or cloudy pellet indicates poor mixing, insufficient pressure, or moisture contamination.

Data Acquisition

-

Background Scan: With the sample chamber empty, acquire a background spectrum. This is a critical self-validating step that measures the instrument's environment (e.g., atmospheric CO₂ and water vapor) and subtracts it from the sample scan.

-

Sample Scan: Place the KBr pellet in the sample holder and acquire the sample spectrum. Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

The entire workflow can be visualized as follows:

Caption: FT-IR experimental workflow from sample preparation to final analysis.

Spectral Interpretation and Data Analysis

The interpretation of an FT-IR spectrum involves assigning the observed absorption bands to specific molecular vibrations.[3][19] Analysis should begin with the functional group region (4000-1500 cm⁻¹) and then move to the fingerprint region (<1500 cm⁻¹) for final confirmation.[1]

Representative Spectrum Analysis

The following table summarizes the expected characteristic absorption bands for Isoxazol-5-ylmethanamine HCl.

| Wavenumber (cm⁻¹) Range | Intensity | Vibrational Assignment | Functional Group |

| 3200 - 2500 | Strong, Very Broad | N-H⁺ Stretching | Primary Ammonium Salt (-NH₃⁺) |

| 2960 - 2850 | Medium, Sharp | C-H Asymmetric & Symmetric Stretching | Methylene (-CH₂-) |

| 1625 - 1560 | Medium | N-H⁺ Asymmetric Bending | Primary Ammonium Salt (-NH₃⁺) |

| 1645 - 1610 | Medium - Weak | C=N Stretching | Isoxazole Ring |

| 1550 - 1500 | Medium | N-H⁺ Symmetric Bending | Primary Ammonium Salt (-NH₃⁺) |

| ~1465 | Medium | C-H Scissoring (Bending) | Methylene (-CH₂-) |

| < 1500 | Complex | Ring deformations, C-O, C-N stretches | Fingerprint Region |

Logic of Spectral Breakdown

The process of interpretation involves deconstructing the molecule into its constituent parts and mapping them to the spectrum.

Caption: Logical relationship between molecular structure and FT-IR spectral regions.

Conclusion

FT-IR spectroscopy provides a definitive and efficient method for the structural confirmation and identification of Isoxazol-5-ylmethanamine HCl. By understanding the characteristic vibrational frequencies of the primary ammonium salt, the isoxazole ring, and the aliphatic linker, a scientist can confidently interpret the resulting spectrum. The protocol detailed herein, grounded in established scientific principles and pharmacopeial standards, provides a reliable workflow for obtaining high-quality, reproducible data. Adherence to these best practices in sample preparation and data acquisition is critical for ensuring the trustworthiness and scientific integrity of the analytical results.

References

- Vertex AI Search. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.

- Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications.

- University of Colorado Boulder. IR Chart.

- UCLA Chemistry. IR Absorption Table.

- Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups.

- Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results.

-

National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 18442593. Retrieved from [Link]

- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.

- Chemistry For Everyone. (2025, August 1). How To Interpret An FTIR Spectrum? [Video]. YouTube.

- Kintek Press. What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy.

- Kintek Solution. What Is The Difference Between Kbr And Atr? A Guide To Choosing The Right Ir Spectroscopy Method.

- ResearchGate. (2019, October 30). A Beginner's Guide to Interpreting & Analyzing FTIR Results.

- Specac Ltd. Interpreting Infrared Spectra.

- Shimadzu. Measurement Methods for Powder Samples.

- Specac Ltd. Why should I be using KBr Pellets in FTIR Spectroscopy.

- JASCO Inc. Sampling Techniques for FTIR Spectroscopy.

-

Al-Warhi, T., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. National Center for Biotechnology Information. Retrieved from [Link]

-

Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

- ResearchGate. (2025, August 10). The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study....

- Santa Cruz Biotechnology. Isoxazol-5-yl-methylamine hydrochloride.

- Chemical-Suppliers.com. C-ISOXAZOL-5-YL-METHYLAMINE HYDROCHLORIDE.

- ECA Academy. (2013, September 26). Revision of USP Chapter on IR Spectroscopy.

- Semantic Scholar. (2020, January 31). Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati.

-

National Center for Biotechnology Information. (2018). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PubMed Central. Retrieved from [Link]

- Spectroscopy Online. Spectroscopy and Spectroscopic Analytical Techniques in the United States Pharmacopeia–National Formulary (USP–NF).

- Oriental Journal of Chemistry. Synthesis and Biofunctional Evaluation of Novel Isoxazole, C-Nucleoside, and Thioxopyrimidine Derivatives.

- Spectroscopy Online. FT-IR Identification: the Expertise Required To Ensure Compliance.

- Cornerstone Analytical Laboratories. Infrared Spectroscopy (FTIR).

Sources

- 1. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eng.uc.edu [eng.uc.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. This compound | C4H7ClN2O | CID 18442593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy - Kintek Press [kinteksolution.com]

- 12. What Is The Difference Between Kbr And Atr? A Guide To Choosing The Right Ir Spectroscopy Method - Kintek Solution [kindle-tech.com]

- 13. jascoinc.com [jascoinc.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. pharmtech.com [pharmtech.com]

- 16. cornerstoneanalytical.com [cornerstoneanalytical.com]

- 17. Revision of USP Chapter on IR Spectroscopy - ECA Academy [gmp-compliance.org]

- 18. Measurement Methods for Powder Samples : Shimadzu SOPS [shimadzu.com.au]

- 19. azooptics.com [azooptics.com]

Physical properties like melting point and solubility of isoxazole salts

An In-Depth Technical Guide to the Physical Properties of Isoxazole Salts for Pharmaceutical Development

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone pharmacophore in medicinal chemistry.[1][2] Its unique electronic properties and ability to serve as a versatile synthetic handle have led to its incorporation into a wide array of therapeutic agents.[3][4] Isoxazole derivatives are found in numerous FDA-approved drugs, including the anti-inflammatory agent valdecoxib, the antirheumatic leflunomide, and a range of β-lactamase-resistant antibiotics like cloxacillin and dicloxacillin.[2][5]

In drug development, active pharmaceutical ingredients (APIs) are frequently formulated as salts to enhance their physicochemical properties. The conversion of a neutral isoxazole derivative, which may be a weak base or acid, into a salt form can dramatically improve critical parameters such as aqueous solubility, dissolution rate, stability, and bioavailability.[6][7] Understanding and precisely characterizing the physical properties of these salts—primarily melting point and solubility—is not merely a routine task; it is a fundamental requirement for rational formulation design, ensuring manufacturability, and achieving the desired therapeutic outcome.

This guide provides a detailed exploration of the melting point and solubility of isoxazole salts, grounded in both theoretical principles and practical experimental methodologies. It is designed for researchers, chemists, and formulation scientists dedicated to advancing isoxazole-based compounds from the laboratory to the clinic.

Section 1: Melting Point of Isoxazole Salts

The melting point of a pharmaceutical salt is a critical thermal property. It is defined as the temperature at which the crystalline solid transitions into a liquid state.[8] For drug development professionals, the melting point provides insights into the compound's purity, lattice energy, and physical stability. A high melting point generally correlates with greater lattice stability, which can influence properties like solubility and dissolution rate.[9] Pure crystalline compounds typically exhibit a sharp melting range (0.5–1.5°C), whereas impurities will depress the melting point and broaden the range.[10]

Causality: Factors Influencing the Melting Point

The melting point of an isoxazole salt is not a random value; it is a direct consequence of the energy required to overcome the electrostatic forces holding the crystal lattice together. Several interconnected factors govern this property.

-

Lattice Energy: This is the primary determinant. It represents the strength of the ionic bonds between the protonated isoxazole cation (or deprotonated anion) and its counter-ion. Higher lattice energy necessitates more thermal energy to break the lattice, resulting in a higher melting point.

-

Counter-Ion Selection: The size, charge, and shape of the counter-ion are critical. Smaller, more compact counter-ions (e.g., chloride vs. tosylate) often lead to more efficient crystal packing and stronger ionic interactions, thus increasing the melting point.

-

Substituents on the Isoxazole Ring: The nature and position of functional groups on the isoxazole core influence intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. Groups capable of strong hydrogen bonding can significantly elevate the melting point by contributing to the overall stability of the crystal lattice.

-

Polymorphism: Isoxazole salts can exist in different crystalline forms, or polymorphs, each with a unique crystal lattice arrangement and, consequently, a distinct melting point and solubility profile. It is imperative to identify and control the polymorphic form during drug development.

Caption: Key factors governing the melting point of an isoxazole salt.

Data Presentation: Melting Points of Isoxazole Derivatives

Quantitative melting point data for a wide range of specific isoxazole salts is not readily compiled in single reference sources. However, examining derivatives provides a strong proxy for understanding these thermal properties. The following table presents melting points for various substituted isoxazole-based amides, illustrating the impact of different functional groups.

| Compound ID | Substituent on Amide Phenyl Ring | Yield (%) | Melting Point (°C) |

| A1 | 4-OCH₃ | 89 | 164 - 166 |

| A2 | 4-CH₃ | 92 | 171 - 173 |

| A3 | 4-F | 85 | 179 - 181 |

| A4 | 4-Cl | 88 | 185 - 187 |

| A5 | 4-Br | 90 | 194 - 196 |

| A6 | 4-I | 84 | 206 - 208 |

| A7 | 4-NO₂ | 78 | 231 - 233 |

| A8 | 3-NO₂ | 81 | 210 - 212 |

| Data adapted from an investigation into isoxazole-based amides.[11] The variation in melting points clearly demonstrates the influence of ring substituents on crystal lattice forces. |

Experimental Protocol: Melting Point Determination

This protocol describes the determination of a melting point range using a modern digital apparatus (e.g., Mel-Temp), a self-validating method that includes system calibration.

Objective: To accurately determine the melting range of a purified isoxazole salt.

Materials:

-

Digital melting point apparatus

-

Melting point capillary tubes (sealed at one end)

-

Isoxazole salt sample (finely powdered, dry)

-

Certified melting point standard (e.g., Benzoic Acid, 122-123°C)

-

Spatula, watch glass

Methodology:

-

Apparatus Calibration (Trustworthiness Pillar):

-

Set the apparatus to a starting temperature approximately 10°C below the standard's known melting point. Set a slow ramp rate (1-2°C/min).

-

Load a capillary tube with the certified standard as described in step 3.

-

Run the determination. The observed melting range must fall within the certified range of the standard. If not, the apparatus requires professional calibration, and a correction factor must be applied to all subsequent measurements. This step ensures the trustworthiness of all data generated.

-

-

Sample Preparation:

-

Place a small amount of the dry isoxazole salt on a clean watch glass. The sample must be completely dry, as residual solvent will act as an impurity and depress the melting point.

-

Crush the sample into a fine powder using a spatula. This ensures uniform packing and efficient heat transfer.

-

-

Capillary Loading:

-

Press the open end of a capillary tube into the powder multiple times to collect a small plug of the sample.

-

Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the sealed end.

-

The final packed sample height should be 2-3 mm. An excessive amount of sample will cause a broad melting range due to inefficient heat transfer through the bulk of the material.[12]

-

-

Rapid Determination (Optional but Recommended):

-

For an unknown compound, perform a rapid determination with a fast ramp rate (10-20°C/min) to find an approximate melting range.[10] This saves time during the precise measurement.

-

-

Precise Determination (Expertise Pillar):

-

Allow the apparatus to cool to at least 20°C below the approximate melting point found in the previous step.

-

Place the loaded capillary into the sample holder.

-

Set the starting temperature to 10-15°C below the expected melting point and a slow, controlled ramp rate of 1-2°C per minute.

-

Causality: A slow heating rate is critical to maintain thermal equilibrium between the heating block, the thermometer, and the sample.[13] Heating too quickly will cause the thermometer reading to lag behind the true sample temperature, resulting in an erroneously broad and elevated melting range.

-

Observe the sample closely through the magnifying lens.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last solid crystal melts completely.

-

The melting range is reported as T₁ - T₂.

-

-

Replicate and Report:

-

Repeat the precise determination with a fresh sample at least twice to ensure reproducibility. Consistent results should agree within 1°C.

-

Report the melting range along with the ramp rate used.

-

Section 2: Solubility of Isoxazole Salts

Aqueous solubility is arguably the most important physical property for orally administered drugs, as a compound must first dissolve in gastrointestinal fluids to be absorbed into the bloodstream.[14] Salt formation is a primary strategy to increase the aqueous solubility of poorly soluble parent isoxazole molecules.[7] The solubility of a salt is a complex equilibrium between the energy holding the crystal lattice together (lattice energy) and the energy released when the ions interact with solvent molecules (solvation energy).

Causality: Factors Influencing Solubility

The equilibrium solubility of an isoxazole salt is governed by a dynamic interplay of physicochemical, solid-state, and environmental factors.

-

pH of the Medium: This is a dominant factor for salts of weak acids and bases. The solubility of a salt from a basic isoxazole will be lowest at high pH (where the free base is unionized and may precipitate) and will increase dramatically as the pH is lowered below its pKa.[15] This relationship is described by the Henderson-Hasselbalch equation.

-

pKa of the Isoxazole: The pKa dictates the pH range over which the molecule ionizes. This, in turn, defines the pH-solubility profile of the salt.[16]

-

Counter-Ion and Common Ion Effect: While the counter-ion is part of the salt, its presence in the dissolution medium from other sources (e.g., in a buffer) can suppress solubility due to the common ion effect.

-

Solvent Properties: The polarity of the solvent is key. Isoxazole salts, being ionic, are most soluble in polar solvents like water and short-chain alcohols that can effectively solvate the ions.[17] Solubility in non-polar solvents is typically very low.[18]

-

Temperature: For most salts, the dissolution process is endothermic, meaning solubility increases with temperature. However, this is not universal and must be determined experimentally.[19]

-

Solid-State Properties: As with melting point, the specific polymorph or solvate form of the salt can have a profound impact on its solubility. The most stable polymorph will generally have the lowest solubility.

Caption: Interplay of factors determining the solubility of isoxazole salts.

Data Presentation: Solubility of Isoxazole Derivatives in Various Solvents

The solubility of isoxazole itself provides a baseline for understanding the behavior of its derivatives. As a polar heterocyclic compound, its solubility is highly dependent on the solvent's nature.

| Solvent | Polarity | Solubility Profile |

| Water | High | Soluble. The nitrogen and oxygen atoms facilitate hydrogen bonding with water molecules.[17] |

| Ethanol | High | Soluble. Capable of hydrogen bonding and has a compatible polarity.[17] |

| Methanol | High | Soluble. Similar to ethanol, its high polarity and hydrogen bonding capacity promote dissolution.[17] |

| Dichloromethane | Medium | Moderately soluble. |

| Hexane | Low | Low solubility. The lack of strong intermolecular interactions between the polar isoxazole and non-polar hexane limits miscibility.[17] |

| Benzene | Low | Low solubility. Similar to hexane, the polarity mismatch results in poor dissolution.[17] |

| This table summarizes the general solubility behavior of the parent isoxazole ring.[17] Isoxazole salts will exhibit significantly enhanced solubility in polar solvents, especially water, while remaining poorly soluble in non-polar solvents. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[20] This protocol is designed to be self-validating by ensuring equilibrium has been reached.

Objective: To determine the equilibrium solubility of an isoxazole salt in a specific aqueous buffer (e.g., pH 7.4 phosphate-buffered saline) at a controlled temperature.

Materials:

-

Isoxazole salt sample

-

Chosen solvent/buffer

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Calibrated analytical balance

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

-

Volumetric flasks and pipettes

Methodology:

Caption: Standard workflow for the shake-flask solubility determination.

-

Preparation:

-

Prepare the desired dissolution medium (e.g., 0.1 M phosphate buffer, pH 7.4) and allow it to reach the target temperature (e.g., 25°C or 37°C).

-

Prepare a series of calibration standards of the isoxazole salt for the analytical instrument.

-

-

Sample Addition:

-

Add an excess amount of the solid isoxazole salt to several vials. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.[21] This is a critical control point.

-

Accurately add a known volume of the pre-warmed buffer to each vial.

-

-

Equilibration (Expertise Pillar):

-

Seal the vials tightly and place them in an orbital shaker set to the desired temperature and a constant agitation speed.

-

Agitate the samples for a predetermined period, typically 24 to 72 hours.

-

Causality & Trustworthiness: The goal is to reach thermodynamic equilibrium. A short incubation may only yield a kinetically determined, or "apparent," solubility, which can be misleadingly high if a metastable solid form dissolves first.[15] To validate that equilibrium is reached, samples should be taken at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration no longer changes between time points.[20]

-

-

Phase Separation:

-

Once equilibrium is reached, remove the vials from the shaker. Allow them to stand briefly to let heavier solids settle.

-

Withdraw a sample from the supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean vial.

-

Causality: This step is critical to remove all undissolved solid particles, which would otherwise lead to a gross overestimation of solubility. Centrifugation prior to filtration is recommended for very fine particles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the analytical calibration curve.

-

Analyze the diluted sample using a validated HPLC or other suitable method to determine the concentration.

-

-

Calculation and Reporting:

-

Calculate the original concentration in the supernatant, accounting for the dilution factor. This value is the equilibrium solubility.

-

Perform the experiment in triplicate to ensure statistical validity.

-

Report the solubility in units of mg/mL or mM, specifying the exact composition of the medium (including pH) and the temperature.

-

It is also best practice to recover the remaining solid and analyze it (e.g., by XRPD or DSC) to confirm that the solid form did not change during the experiment (e.g., convert to the free base or a different polymorph).

-

References

-

Kumar, M., Kumar, P., & Sharma, D. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317.

-

Solubility of Things. (n.d.). Isoxazole.

-

Panda, S. S., Chowdary, P. V. R., & Jayashree, B. S. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Egyptian National Cancer Institute, 30(4), 143-154.

-

Kumar, M., Kumar, P., & Sharma, D. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis.

-

ResearchGate. (2025). Advances in isoxazole chemistry and their role in drug discovery.

-

Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.

-

Solubility of Things. (n.d.). Isoxazole derivative.

-

Asian Journal of Research in Chemistry. (n.d.). Synthesis and Characterization of Novel Isoxazole derivatives.

-

Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Frontiers In Medicinal Chemistry, 10(1).

-

MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1381.

-

Bergström, C. A., et al. (2020). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 109(8), 2438-2447.

-

Al-Dahhan, W. H. (2021). experiment (1) determination of melting points.

-

ChemicalBook. (2023). Isoxazole.

-

Royal Society of Chemistry. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry.

-

IJCRT.org. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives.

-

Royal Society of Chemistry. (n.d.). Advances in isoxazole chemistry and their role in drug discovery.

-

Kapubalu, S. K., et al. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica, 3(5), 113-122.

-

ResearchGate. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity.

-

Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.

-

National Center for Biotechnology Information. (n.d.). Isoxazole. PubChem Compound Database.

-

Al-Gohary, O. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

-

SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

-

Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide.

-

University of Calgary. (n.d.). Melting point determination.

-

University of Toronto. (n.d.). Experiment 1: Melting-point Determinations.

-

ChemicalBook. (n.d.). 288-14-2 CAS MSDS (Isoxazole) Melting Point Boiling Point Density CAS Chemical Properties.

-

Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. Journal of Solution Chemistry, 39, 187-219.

-

University of Missouri–St. Louis. (n.d.). Experiment 1 - Melting Points.

-

Fisher Scientific. (n.d.). Isoxazoles.

-

International Journal of Novel Research and Development. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.

-

ChemicalBook. (n.d.). Isoxazole(288-14-2)MSDS Melting Point Boiling Density Storage Transport.

-

ResearchGate. (n.d.). ISOXAZOLE – A POTENT PHARMACOPHORE.

-

Wikipedia. (n.d.). Isoxazole.

-

DocPlayer. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT.

-

Chemistry LibreTexts. (2016). 17.3: Factors that Affect Solubility.

-

Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs.

-

Michigan State University. (n.d.). Boiling & Melting Points.

-

NUPEG/UFRN. (n.d.). Solubilities of Salts in Mixed Solvents.

-

ResearchGate. (n.d.). Yield and melting points of isoxazole-based amides.

Sources

- 1. Isoxazole_Chemicalbook [chemicalbook.com]

- 2. ijcrt.org [ijcrt.org]

- 3. researchgate.net [researchgate.net]

- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. athabascau.ca [athabascau.ca]

- 9. Supplemental Topics [www2.chemistry.msu.edu]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. researchgate.net [researchgate.net]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 14. ascendiacdmo.com [ascendiacdmo.com]

- 15. researchgate.net [researchgate.net]

- 16. pharmatutor.org [pharmatutor.org]

- 17. solubilityofthings.com [solubilityofthings.com]

- 18. solubilityofthings.com [solubilityofthings.com]

- 19. ijnrd.org [ijnrd.org]

- 20. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 21. lup.lub.lu.se [lup.lub.lu.se]

The Isoxazole Scaffold: A Privileged Motif in Drug Discovery and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including its electronic distribution and ability to participate in various non-covalent interactions, have established it as a "privileged scaffold" in the design of novel therapeutic agents.[1][2] This technical guide provides a comprehensive exploration of the diverse biological activities exhibited by isoxazole-containing compounds, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed to evaluate their efficacy. We will traverse the landscape of their applications, from potent anticancer and antimicrobial agents to promising anti-inflammatory, antiviral, and neuroprotective molecules. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and field-proven insights into the ever-expanding world of isoxazole pharmacology.

Introduction: The Versatility of the Isoxazole Nucleus

The isoxazole moiety is a versatile building block in the synthesis of a wide array of derivatives with enhanced bioactivity and selectivity.[3] The inherent aromaticity of the isoxazole ring, coupled with the presence of both hydrogen bond donors and acceptors, allows for intricate interactions with biological targets. Furthermore, the weak N-O bond within the isoxazole ring can be a site for metabolic cleavage, a feature that can be strategically exploited in prodrug design.[1] The pharmacological actions of numerous FDA-approved drugs, such as the anti-inflammatory drug valdecoxib and the antirheumatic leflunomide, are reliant on the isoxazole core, underscoring its therapeutic significance.[2] This guide will systematically explore the key areas where isoxazole derivatives have demonstrated significant biological potential.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Isoxazole-containing compounds have emerged as a significant class of anticancer agents, exhibiting a variety of mechanisms to combat tumor growth and proliferation.[4][5] These derivatives have been shown to induce apoptosis, inhibit key signaling pathways, and disrupt essential cellular processes in cancer cells.[6]

Mechanisms of Anticancer Action

The anticancer effects of isoxazole derivatives are multifaceted, often targeting multiple pathways simultaneously. Key mechanisms include:

-

Induction of Apoptosis: Many isoxazole compounds trigger programmed cell death in cancer cells.[6] For instance, certain novel 3,4-isoxazolediamide derivatives have been shown to induce apoptosis in chronic myeloid leukemia (K562) cells.

-

Inhibition of Signaling Pathways: Isoxazole derivatives can interfere with critical signaling cascades that promote cancer cell survival and proliferation.[4][6] This includes the inhibition of pathways involving STAT3, G-quadruplexes, and various protein kinases.[7]

-

Enzyme Inhibition: A significant number of isoxazole-based compounds act as inhibitors of enzymes crucial for cancer progression. This includes:

-

Tubulin Polymerization Inhibition: Interference with microtubule dynamics, leading to cell cycle arrest and apoptosis.[6]

Quantitative Analysis of Anticancer Activity

The potency of anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values of selected isoxazole derivatives against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Tetrazole-based isoxazolines | A549 (Lung) | 1.49 - 1.51 | [8] |

| 3,4-isoxazolediamide derivatives | K562 (Leukemia) | 0.018 - 0.071 | [9] |

| 4-(trifluoromethyl)isoxazoles | MCF-7 (Breast) | 2.63 | [10] |

| Isoxazole-diphenylamine Hybrids | PC3 (Prostate) | 38.63 - 147.9 | [11][12] |

| Isoxazole C-glycoside hybrids | MDA-MB-231 (Breast) | 22.3 - 35.5 | [13] |

Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture the desired cancer cell line to 70-80% confluency.

-

Trypsinize the cells, perform a cell count, and dilute the cell suspension to the desired concentration (e.g., 5 x 10^4 cells/mL).[14]

-

Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.[14]

-

-

Compound Treatment:

-

Prepare a stock solution of the isoxazole compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in complete culture medium to achieve the desired test concentrations.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells in triplicate. Include a vehicle control (medium with solvent) and a blank control (medium only).[14]

-

Incubate the plate for a specified period (e.g., 48-72 hours).[14]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Measurement:

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other wells.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the compound concentration to determine the IC50 value.[13]

-

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Activity: A Broad Spectrum of Action

Isoxazole derivatives have demonstrated significant activity against a wide range of pathogenic microorganisms, including bacteria and fungi.[2][16][17] Their mechanisms of action often involve the disruption of essential cellular processes in these pathogens.

Antibacterial and Antifungal Mechanisms

The antimicrobial properties of isoxazole compounds are attributed to several mechanisms:

-

Inhibition of Cell Wall Synthesis: Some isoxazole-containing antibiotics, like flucloxacillin, inhibit the synthesis of the bacterial cell wall by interfering with the cross-linking of peptidoglycan chains.[1]

-

Inhibition of Protein Synthesis: Bacteriostatic isoxazole derivatives can halt bacterial growth by inhibiting protein synthesis.[1]

-

Disruption of Metabolic Pathways: Certain compounds interfere with essential metabolic pathways within the microorganisms.[1]

-

Enzyme Inhibition: Isoxazole derivatives can act as inhibitors of key microbial enzymes.

Quantitative Analysis of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. The following table presents the MIC values for selected isoxazole derivatives against various bacterial and fungal strains.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Isoxazole derivative 3c (chloro substitution) | E. coli | - | [18] |

| Isoxazole derivative 3c (chloro substitution) | S. aureus | - | [18] |

| Isoxazole derivative 3c (chloro substitution) | A. niger | - | [18] |

| Isoxazole derivative 3c (chloro substitution) | A. flavus | - | [18] |

| Isoxazole-carboxamide derivative A8 | P. aeruginosa | 2000 | [19] |

| Isoxazole-carboxamide derivative A8 | K. pneumonia | 2000 | [19] |

| Isoxazole-carboxamide derivative A8 | C. albicans | 2000 | [19] |

| Triazole-Isoxazole Hybrid 7b | E. coli | 15000 | [20] |

| Triazole-Isoxazole Hybrid 7b | P. aeruginosa | 30000 | [20] |

Note: Specific MIC values for compound 3c were not explicitly provided in the source, but it was described as having "excellent inhibition potential."

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Isoxazole-containing compounds have shown significant promise as anti-inflammatory agents, primarily through their ability to inhibit key enzymes involved in the inflammatory response.[2]

Mechanism of Anti-inflammatory Action: COX Inhibition

A primary mechanism of action for many anti-inflammatory isoxazole derivatives is the inhibition of cyclooxygenase (COX) enzymes.[21] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[21] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[21] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective COX inhibitors.[19] Several isoxazole derivatives have been identified as potent and selective COX-2 inhibitors.[22][23][24]

Caption: Simplified signaling pathway of COX-2 inhibition by isoxazole derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a widely used and reliable model for evaluating the anti-inflammatory activity of new compounds.

Principle: The subcutaneous injection of carrageenan into the rat's paw induces a biphasic inflammatory response characterized by edema (swelling). The first phase is mediated by histamine and serotonin, while the second, more prolonged phase is mediated by prostaglandins and involves the induction of COX-2. The ability of a compound to reduce this edema indicates its anti-inflammatory potential.

Step-by-Step Methodology:

-

Animal Acclimatization and Grouping:

-

Acclimatize rats to the laboratory conditions for at least one week.

-

Divide the animals into groups (e.g., control, standard drug, and test compound groups).

-

-

Compound Administration:

-

Administer the isoxazole compound or the standard anti-inflammatory drug (e.g., indomethacin) intraperitoneally or orally to the test and standard groups, respectively, typically 30 minutes before carrageenan injection.[25] The control group receives the vehicle.

-

-

Induction of Edema:

-

Inject 100 µL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[25]

-

-

Measurement of Paw Volume:

-

Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[25]

-

-

Data Analysis:

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

-

The degree of edema is assessed by the difference in paw volume before and after carrageenan treatment.[25]

-

Antiviral and Neuroprotective Activities: Expanding the Therapeutic Horizons

Beyond the well-established anticancer, antimicrobial, and anti-inflammatory properties, isoxazole derivatives are also being explored for their potential in treating viral infections and neurodegenerative diseases.

Antiviral Activity

Several isoxazole-containing compounds have demonstrated in vitro activity against a range of viruses, including influenza A, herpes simplex virus (HSV), and various RNA viruses.[26][27] The mechanism of antiviral action can vary depending on the specific compound and virus. For instance, some isoxazole nucleoside analogues have shown potent anti-HSV activity.[27]

Experimental Protocol: In Vitro Antiviral Assay (Cytopathic Effect Inhibition Assay)

-

Cell Culture and Infection:

-

Compound Treatment:

-

Add serial dilutions of the isoxazole compound to the infected cells.[26]

-

-

Incubation and Observation:

-

Incubate the plates and observe for the cytopathic effect (CPE), which is the structural changes in host cells caused by viral invasion.[26]

-

-

Data Analysis:

-

The antiviral activity is determined by the concentration of the compound that inhibits the CPE by 50% (EC50).[27]

-

Neuroprotective Activity

Emerging research suggests that isoxazole derivatives may offer therapeutic benefits for neurodegenerative disorders. Certain benzo[d]oxazole-based derivatives containing an isoxazole moiety have been shown to exert neuroprotective effects in cellular models of Alzheimer's disease by modulating signaling pathways such as the Akt/GSK-3β/NF-κB pathway.[28] Further investigation into the neuroprotective mechanisms and in vivo efficacy of isoxazole compounds is an active area of research.

Conclusion and Future Perspectives

The isoxazole scaffold continues to be a highly productive platform for the discovery of new biologically active compounds.[2][3] The diverse range of pharmacological activities, from potent anticancer and antimicrobial effects to promising anti-inflammatory and neuroprotective properties, highlights the remarkable versatility of this heterocyclic motif. Future research in this field will likely focus on several key areas:

-

Rational Design and Synthesis: The development of more potent and selective isoxazole derivatives through computational modeling and innovative synthetic strategies.

-

Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by isoxazole-containing compounds.

-

Preclinical and Clinical Development: Advancing the most promising candidates through rigorous preclinical and clinical evaluation to translate their therapeutic potential into novel medicines.

The continued exploration of the chemical space around the isoxazole nucleus holds immense promise for addressing unmet medical needs and advancing the field of drug discovery.

References

-

A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). Scilit. Retrieved January 7, 2026, from [Link]

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Bentham Science. Retrieved January 7, 2026, from [Link]

-

Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). PubMed. Retrieved January 7, 2026, from [Link]

-

Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). Journal of Chemical Health Risks. Retrieved January 7, 2026, from [Link]

-

Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2022). IntechOpen. Retrieved January 7, 2026, from [Link]

-

A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2013). PubMed Central. Retrieved January 7, 2026, from [Link]

-

Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). (2016). PubMed. Retrieved January 7, 2026, from [Link]

-

Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs) | Request PDF. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). Scilit. Retrieved January 7, 2026, from [Link]

-

Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). Frontiers in Chemistry. Retrieved January 7, 2026, from [Link]

-

Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. (2022). Journal of Biomolecular Structure and Dynamics. Retrieved January 7, 2026, from [Link]

-

Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (2010). PubMed Central. Retrieved January 7, 2026, from [Link]

-

IC 50 values a (mM) of compounds 4a-l | Download Table. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved January 7, 2026, from [Link]

-

Minimum Inhibitory Concentration (MIC) of the compounds, 3a-g: Values... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (2001). ResearchGate. Retrieved January 7, 2026, from [Link]

-

4.3. In Vitro Anticancer Activity Assay. (2017). Bio-protocol. Retrieved January 7, 2026, from [Link]

-

The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. (2011). National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

Antimicrobial activity of isoxazole derivatives: A brief overview. (2024). ResearchGate. Retrieved January 7, 2026, from [Link]

-

IC50 values and dose–response curves of designed... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved January 7, 2026, from [Link]

-

Design, synthesis and in vitro biological evaluation of isoxazol-4-carboxa piperidyl derivatives as new anti-influenza A agents targeting virus nucleoprotein. (2020). National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

Novel Isoxazole-Based Antifungal Drug Candidates. (2024). MDPI. Retrieved January 7, 2026, from [Link]

-

(PDF) Guideline for anticancer assays in cells. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-